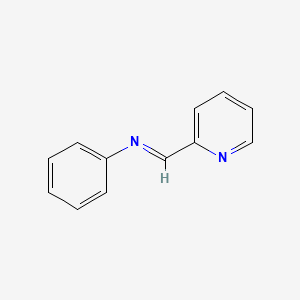

trans-N-(2-Pyridylmethylene)aniline

Description

The exact mass of the compound trans-N-(2-Pyridylmethylene)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-N-(2-Pyridylmethylene)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-N-(2-Pyridylmethylene)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-1-pyridin-2-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGRSRYPHUABSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40468-86-8 | |

| Record name | trans-N-(2-Pyridylmethylene)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of trans-N-(2-Pyridylmethylene)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of trans-N-(2-Pyridylmethylene)aniline, a prominent Schiff base. Schiff bases, or imines, are a critical class of organic compounds characterized by the presence of a carbon-nitrogen double bond. Their versatile applications in coordination chemistry, catalysis, and materials science stem from the synthetic flexibility and the unique electronic and steric properties of the azomethine group. This document offers a detailed experimental protocol for the synthesis of trans-N-(2-Pyridylmethylene)aniline via the condensation of 2-pyridinecarboxaldehyde and aniline. Furthermore, it delineates a multi-faceted characterization approach, employing a suite of spectroscopic and thermal analysis techniques. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a holistic understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Schiff Bases

Schiff bases, named after Hugo Schiff, are formed by the condensation of a primary amine with an aldehyde or a ketone. The resulting imine or azomethine group (-C=N-) is the defining feature of this class of compounds. The nitrogen atom's lone pair of electrons and the π-system of the C=N bond make these compounds excellent ligands for coordinating with metal ions.[1] The electronic properties of Schiff bases can be readily tuned by varying the aldehyde and amine precursors, which in turn influences the properties of their metal complexes. trans-N-(2-Pyridylmethylene)aniline, with its pyridine and aniline moieties, presents a fascinating case study due to the presence of two distinct nitrogen atoms capable of coordination, making it a valuable bidentate ligand.[2]

Synthesis of trans-N-(2-Pyridylmethylene)aniline

The most common and efficient method for synthesizing trans-N-(2-Pyridylmethylene)aniline is the direct condensation reaction between 2-pyridinecarboxaldehyde and aniline.[2] This reaction is typically carried out in an alcoholic solvent, which facilitates the dissolution of the reactants and the removal of the water by-product, driving the equilibrium towards the product side.

Reaction Mechanism and Rationale

The formation of the imine involves a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, in many cases, the reaction proceeds efficiently without the need for an external catalyst, especially when refluxing in a suitable solvent.

Caption: General workflow for the synthesis of trans-N-(2-Pyridylmethylene)aniline.

Detailed Experimental Protocol

Materials:

-

2-Pyridinecarboxaldehyde

-

Aniline

-

Absolute Methanol

-

Standard reflux apparatus

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyridinecarboxaldehyde (2 mmol) in 20 mL of absolute methanol.

-

In a separate beaker, dissolve aniline (2 mmol) in 20 mL of absolute methanol.

-

Add the methanolic solution of aniline dropwise to the stirring solution of 2-pyridinecarboxaldehyde at room temperature.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for a minimum of 4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting oily or solid residue is the crude trans-N-(2-Pyridylmethylene)aniline. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel.

Characterization of trans-N-(2-Pyridylmethylene)aniline

A thorough characterization is imperative to confirm the identity, purity, and structural features of the synthesized compound. A combination of spectroscopic and thermal methods provides a comprehensive understanding.

Spectroscopic Characterization

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3] For trans-N-(2-Pyridylmethylene)aniline, the most critical vibrational band to confirm its formation is the C=N (imine) stretching frequency.

-

Rationale: The disappearance of the C=O stretching band from the starting aldehyde (typically around 1700-1720 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹), coupled with the appearance of a new band corresponding to the C=N stretch, provides strong evidence for the formation of the Schiff base.[4] The C=N stretching vibration in Schiff bases typically appears in the range of 1600-1650 cm⁻¹.[5]

| Functional Group | Expected Wavenumber (cm⁻¹) | Comment |

| C=N (Imine) | ~1600-1650 | Confirms the formation of the Schiff base.[5] |

| C=C (Aromatic) | ~1440-1600 | Indicates the presence of the pyridine and aniline rings. |

| C-H (Aromatic) | ~3000-3100 | Stretching vibrations of the aromatic C-H bonds. |

| C-H (Aldehydic) | ~2720-2820 (disappears) | Absence confirms consumption of the aldehyde. |

| N-H (Amine) | ~3300-3500 (disappears) | Absence confirms consumption of the primary amine. |

| C=O (Aldehyde) | ~1700-1720 (disappears) | Absence confirms consumption of the aldehyde. |

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring, the aniline ring, and the azomethine proton (-CH=N-). The azomethine proton is particularly diagnostic, typically appearing as a singlet in the downfield region (around 8.0-9.0 ppm) due to the deshielding effect of the adjacent nitrogen atom. The aromatic protons of the two rings will appear as complex multiplets in the range of 6.5-8.5 ppm. Integration of the signals should correspond to the number of protons in each environment. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the amine protons (variable shift) from the starting materials further confirms the reaction completion.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the azomethine group is expected to be significantly downfield (typically >150 ppm). The aromatic carbons will resonate in the typical range of 110-150 ppm.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Schiff bases typically exhibit two characteristic absorption bands.[7]

-

Rationale: The band at a shorter wavelength (higher energy) is generally attributed to the π → π* transition within the aromatic rings.[8][9] The band at a longer wavelength (lower energy) is assigned to the n → π* transition of the azomethine group.[8][9] The solvent polarity can influence the position of these bands.

| Electronic Transition | Typical Wavelength Range (nm) |

| π → π | ~250-300 |

| n → π | ~320-380 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For trans-N-(2-Pyridylmethylene)aniline (C₁₂H₁₀N₂), the expected molecular weight is approximately 182.22 g/mol .[10]

-

Rationale: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern can provide further structural confirmation.

Caption: Workflow for the characterization of trans-N-(2-Pyridylmethylene)aniline.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of the synthesized compound.[11]

-

Rationale: TGA measures the change in mass of a sample as a function of temperature. For an anhydrous Schiff base like trans-N-(2-Pyridylmethylene)aniline, the TGA curve is expected to show thermal stability up to a certain temperature, followed by a single or multi-step decomposition.[12] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events. The DSC thermogram should show a sharp endothermic peak corresponding to the melting point of the crystalline solid.[13]

| Technique | Information Obtained |

| TGA | Decomposition temperature, thermal stability.[11] |

| DSC | Melting point, phase transitions.[13] |

Conclusion

This guide has provided a detailed, technically grounded protocol for the synthesis and comprehensive characterization of trans-N-(2-Pyridylmethylene)aniline. The successful synthesis via condensation is readily confirmed by a suite of analytical techniques. FT-IR spectroscopy confirms the formation of the crucial imine bond, while ¹H and ¹³C NMR provide a detailed structural map of the molecule. UV-Vis spectroscopy elucidates the electronic transitions, and mass spectrometry confirms the molecular weight. Finally, thermal analysis provides critical data on the material's stability at elevated temperatures. The methodologies and interpretative frameworks presented herein are designed to be a self-validating system, ensuring researchers can confidently synthesize and characterize this important Schiff base for further applications.

References

-

Full article: Schiff bases and their complexes: Recent progress in thermal analysis. (2017). Cogent Chemistry. [Link]

-

Thermal analyses and spectral characterization of some synthesized metal(II) Schiff base complexes. (n.d.). AKJournals. [Link]

-

UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. (n.d.). Academia.edu. [Link]

-

The FT-IR of synthesized imine compounds. (n.d.). ResearchGate. [Link]

-

Synthesis, Spectroscopy, Thermal Analysis, Magnetic Properties and Biological Activity Studies of Cu(II) and Co(II) Complexes with Schiff Base Dye Ligands. (2014). Molecules. [Link]

-

synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (2023). RSC Publishing. [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). ACS Omega. [Link]

-

Synthesis, Spectral, and Thermal Analysis of a new Schiff-base Derived from Terephthalaldehyde. (2022). Impactfactor. [Link]

-

Synthesis, Spectral Characterization and Thermal Behavior of Newly Derived La(III), Co(III) and Mn(II) Complexes with Schiff Base Derived from Methionine and Salicylaldehyde. (2018). Open Journal of Inorganic Chemistry. [Link]

-

UV-Vis spectrum of the synthesized Schiff base. (n.d.). ResearchGate. [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). ACS Publications. [Link]

-

Supplementary Data. (n.d.). Rsc.org. [Link]

-

Background defining during the imine formation reaction in FT-IR liquid cell. (2006). PubMed. [Link]

-

trans-N-(2-Pyridylmethylene)aniline. (n.d.). PubChem. [Link]

-

FTIR spectra of the investigated imines. (n.d.). ResearchGate. [Link]

-

Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. (2012). Journal of the American Chemical Society. [Link]

-

Methanoldinitrato[N-(2-pyridylmethylene)aniline]copper(II). (n.d.). Acta Crystallographica Section E. [Link]

-

Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2024). Data in Brief. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Superimposed 1 H-NMR spectra of the corresponding amines (aniline and... (n.d.). ResearchGate. [Link]

-

(PDF) Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. (2015). ResearchGate. [Link]

-

Supporting Information. (n.d.). MPG.PuRe. [Link]

-

Organic compounds. (2024). MassBank. [Link]

-

Characterization of Aniline Tetramer by MALDI TOF Mass Spectrometry upon Oxidative and Reductive Cycling. (2016). MDPI. [Link]

-

Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. (n.d.). PubMed. [Link]

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). JOCPR. [Link]

-

N,N-Bis(2-pyridylmeth-yl)aniline. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Conversion of anilines into N-methyl-2-quinolones via[7][13] sigmatropic rearrangements. (1977). R Discovery. [Link]

-

(PDF) Synthesis of oligomeric anilines. (2025). ResearchGate. [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Methanoldinitrato[N-(2-pyridylmethylene)aniline]copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Background defining during the imine formation reaction in FT-IR liquid cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine [academia.edu]

- 8. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00097D [pubs.rsc.org]

- 9. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trans-N-(2-Pyridylmethylene)aniline | C12H10N2 | CID 499408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis, Spectroscopy, Thermal Analysis, Magnetic Properties and Biological Activity Studies of Cu(II) and Co(II) Complexes with Schiff Base Dye Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. akjournals.com [akjournals.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-(2-pyridylmethylene)aniline

An in-depth technical guide to the spectroscopic analysis of N-(2-pyridylmethylene)aniline, tailored for researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the essential spectroscopic and analytical methodologies required for the robust characterization of N-(2-pyridylmethylene)aniline, a Schiff base of significant interest in coordination chemistry and materials science. The protocols and interpretations detailed herein are grounded in established principles and are designed to ensure scientific rigor and data integrity.

Introduction: The Significance of N-(2-pyridylmethylene)aniline

N-(2-pyridylmethylene)aniline is a Schiff base formed from the condensation of 2-pyridinecarboxaldehyde and aniline. Its structure, featuring both a pyridyl and a phenyl ring connected by an azomethine (-CH=N-) group, makes it an excellent bidentate ligand capable of forming stable complexes with various transition metals.[1][2] The electronic and steric properties of this ligand are pivotal in the design of catalysts, molecular sensors, and novel therapeutic agents. Accurate and thorough characterization is the bedrock upon which such applications are built, necessitating a multi-faceted spectroscopic approach.

Synthesis and Purity Confirmation: The Analytical Starting Point

A reliable spectroscopic analysis begins with a pure compound. The synthesis of N-(2-pyridylmethylene)aniline is a straightforward condensation reaction, but the protocol requires careful execution to ensure high purity.

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve 2-pyridinecarboxaldehyde (1 equivalent) in dry ethanol (approx. 20 mL). In a separate flask, dissolve aniline (1 equivalent) in the same volume of dry ethanol.

-

Reaction: Add the aniline solution dropwise to the aldehyde solution with vigorous stirring at room temperature. A color change is typically observed.

-

Catalysis (Optional but Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. This acidifies the medium, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the reaction.[3]

-

Reflux: Reflux the reaction mixture for 2-3 hours at approximately 80°C.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Filter the resulting solid, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent like ethanol may be necessary to achieve high purity. The final product is typically a solid with a melting point between 35-40°C.[4]

The Spectroscopic Gauntlet: A Multi-Technique Approach

No single technique can fully elucidate the structure of a molecule. A synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry is required for unambiguous characterization. The following workflow is recommended for a comprehensive analysis.

Caption: Workflow for the characterization of N-(2-pyridylmethylene)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common choices) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are usually sufficient.

¹H NMR Analysis

-

Azomethine Proton (-CH=N-): This is the most characteristic signal. Expect a singlet in the downfield region, typically between δ 8.5-9.0 ppm .[3][5] Its integration should correspond to one proton. This signal's presence is strong evidence of Schiff base formation.

-

Aromatic Protons: The spectrum will show a complex multiplet pattern between δ 6.8-8.8 ppm corresponding to the 9 protons of the aniline and pyridine rings.[6] The most downfield aromatic proton is often the one adjacent to the pyridine nitrogen.

-

Solvent Choice: CDCl₃ is a good first choice. However, if proton exchange or poor solubility is an issue, DMSO-d₆ can be used. Note that the chemical shifts will vary slightly between solvents.

¹³C NMR Analysis

-

Azomethine Carbon (-C=N-): This carbon is deshielded and will appear significantly downfield, typically in the δ 160-165 ppm range.[3]

-

Aromatic Carbons: A series of signals between δ 110-160 ppm will correspond to the carbons of the two aromatic rings. The carbon attached to the imine nitrogen and the carbons of the pyridine ring will be in the more downfield portion of this range.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying key functional groups, providing a molecular "fingerprint."

Experimental Protocol: FTIR

-

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

FTIR Spectral Interpretation

-

ν(C=N) Azomethine Stretch: This is the most critical absorption for confirming the identity of the Schiff base. Look for a sharp, strong band in the 1610-1630 cm⁻¹ region.[2][3] The absence of a strong C=O stretch (from the starting aldehyde, ~1700 cm⁻¹) and the N-H stretches (from the starting aniline, ~3300-3400 cm⁻¹) indicates a successful reaction.

-

ν(C=C) Aromatic Stretch: Multiple sharp bands between 1450-1600 cm⁻¹ are characteristic of the C=C stretching vibrations within the phenyl and pyridyl rings.[2]

-

ν(C-H) Aromatic Stretch: A group of weaker bands appearing above 3000 cm⁻¹ corresponds to the aromatic C-H stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for understanding its chromophoric system.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or DMSO).

-

Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

UV-Vis Spectral Interpretation

The spectrum of N-(2-pyridylmethylene)aniline typically displays two main absorption bands:

-

π → π* Transition: An intense absorption band is expected below 300 nm (typically ~270-290 nm ). This corresponds to the π → π* electronic transitions within the conjugated system of the aromatic rings and the imine bond.[7]

-

n → π* Transition: A less intense, broader band is often observed at a longer wavelength (typically ~315-350 nm ). This is attributed to the n → π* transition involving the non-bonding electrons on the nitrogen atom of the azomethine group.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: MS

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion.

-

Analysis: Acquire the mass spectrum to identify the molecular ion peak.

MS Data Interpretation

-

Molecular Ion Peak: N-(2-pyridylmethylene)aniline has a molecular formula of C₁₂H₁₀N₂ and a molecular weight of 182.22 g/mol .[4][9] In ESI-MS, the primary peak observed will be the protonated molecule [M+H]⁺ at m/z ≈ 183.2 . The isotopic pattern should match the expected distribution for C₁₂H₁₁N₂⁺.

Computational Validation with Density Functional Theory (DFT)

Experimental results can be powerfully corroborated by computational methods. DFT calculations can predict the molecule's geometry, vibrational frequencies, and NMR chemical shifts.

-

Methodology: A common and effective approach involves geometry optimization and frequency calculation using the B3LYP functional with a basis set such as 6-311++G(d,p).[10][11]

-

Application: The calculated IR frequencies (often scaled by a factor of ~0.96) can be compared directly with the experimental FTIR spectrum to aid in peak assignment.[12] Similarly, calculated NMR chemical shifts can validate the experimental assignments. This theoretical validation adds a layer of confidence to the structural elucidation.

Summary of Spectroscopic Data

The following table summarizes the key analytical data for N-(2-pyridylmethylene)aniline.

| Technique | Feature | Expected Value / Range |

| ¹H NMR | Azomethine Proton (-CH=N-) | δ 8.5 - 9.0 ppm (singlet) |

| Aromatic Protons | δ 6.8 - 8.8 ppm (multiplet) | |

| ¹³C NMR | Azomethine Carbon (-C=N-) | δ 160 - 165 ppm |

| Aromatic Carbons | δ 110 - 160 ppm | |

| FTIR | ν(C=N) Stretch | 1610 - 1630 cm⁻¹ |

| ν(C=C) Aromatic Stretch | 1450 - 1600 cm⁻¹ | |

| UV-Vis | π → π* Transition | ~270 - 290 nm |

| n → π* Transition | ~315 - 350 nm | |

| MS (ESI) | Protonated Molecular Ion [M+H]⁺ | m/z ≈ 183.2 |

Conclusion

The characterization of N-(2-pyridylmethylene)aniline is a process of building a self-validating dataset. The convergence of data from NMR, FTIR, UV-Vis, and Mass Spectrometry, ideally supported by theoretical DFT calculations, provides an unambiguous confirmation of the compound's structure and purity. This rigorous analytical foundation is indispensable for any subsequent research or development endeavor, from fundamental coordination chemistry to the design of advanced pharmaceutical agents.

References

-

Rasayan J. Chem. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. Available at: [Link]

-

Journal of Chemical Sciences. Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Available at: [Link]

-

Materials Sciences and Applications. Synthesis and Characterisation of Cr(III) and Co(II) Schiff Base Complexes. Available at: [Link]

-

International Journal of ChemTech Research. Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Available at: [Link]

-

Life Academy of Biomedicine and Society. Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. Available at: [Link]

-

PubChem. trans-N-(2-Pyridylmethylene)aniline. Available at: [Link]

-

ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and... Available at: [Link]

-

Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

-

ResearchGate. DFT and experimental study of the structure and vibrational spectra of 2-(benzylthio)-N-{pyridinylmethylidene}anilines. Available at: [Link]

-

PubMed. Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aqua-dichlorido-{ N-[(pyridin-2-yl)methyl-idene]aniline}copper(II) monohydrate. Available at: [Link]

-

Scilit. Spectroscopic Characterization of Some Polyanilines. Available at: [Link]

-

MassBank. Organic compounds. Available at: [Link]

-

ResearchGate. Electrochemical synthesis of poly(2-methyl aniline): Electrochemical and spectroscopic characterization. Available at: [Link]

-

SSRN. Computational Studies on the Structure of Methyl Substituted Aniline Picrates. Available at: [Link]

-

PMC. Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Available at: [Link]

-

MDPI. Characterization of Aniline Tetramer by MALDI TOF Mass Spectrometry upon Oxidative and Reductive Cycling. Available at: [Link]

-

ResearchGate. DFT theoretical studies of anions of aniline and its several derivatives. Available at: [Link]

-

Oriental Journal of Chemistry. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Available at: [Link]

-

ResearchGate. Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Available at: [Link]

-

Journal of Physical Science. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Available at: [Link]

-

Research and Reviews: Journal of Chemistry. Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Available at: [Link]

-

ResearchGate. A FTIR spectra of aniline and Ni(II)-aniline complex. Available at: [Link]

-

SpectraBase. Aniline - Optional[FTIR] - Spectrum. Available at: [Link]

Sources

- 1. Synthesis and Characterisation of Cr(III) and Co(II) Schiff Base Complexes [scirp.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. ias.ac.in [ias.ac.in]

- 4. trans-N-(2-Pyridylmethylene)aniline 97 40468-86-8 [sigmaaldrich.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. rsc.org [rsc.org]

- 7. ikm.org.my [ikm.org.my]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. trans-N-(2-Pyridylmethylene)aniline | C12H10N2 | CID 499408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. papers.ssrn.com [papers.ssrn.com]

- 11. Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

Technical Guide: Photophysical Properties & Engineering of Pyridine-Based Schiff Bases

Executive Summary

Pyridine-based Schiff bases represent a privileged scaffold in organic photonics due to their dual-functionality: the azomethine (–C=N–) linkage provides a flexible electronic conduit for proton transfer, while the pyridine moiety offers a tunable proton acceptor site. This guide dissects the photophysical phenomena governing these systems—specifically Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET)—and provides validated protocols for their synthesis and characterization as fluorescence sensors.

Molecular Architecture & Electronic Structure

The photophysics of pyridine-Schiff bases are dictated by the interplay between the imine bridge and the heterocyclic nitrogen .

The "Switch" Mechanism

In the ground state (

-

Free Ligand (Non-Emissive): The lone pair on the pyridine nitrogen or the imine nitrogen transfers an electron to the photo-excited fluorophore, causing non-radiative decay.

-

Complexed State (Emissive): Binding a metal ion (

) locks the lone pair, raising the energy of the non-bonding (

Tautomerism

When an ortho-hydroxyl group is present (e.g., salicylidene derivatives), the molecule exists in equilibrium between the Enol (E) and Keto (K) forms. This is the structural basis for ESIPT, resulting in large Stokes shifts (often >100 nm), which is critical for preventing self-absorption in imaging applications.

Key Photophysical Mechanisms

ESIPT (Excited-State Intramolecular Proton Transfer)

Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the imine nitrogen increase significantly. This drives a rapid proton transfer (

The Thermodynamic Cycle:

-

Absorption:

(UV region). -

Proton Transfer:

(Barrierless or low barrier). -

Emission:

(Visible/Red-shifted emission). -

Ground State Recovery:

(Reverse proton transfer).

Visualization: The ESIPT Photocycle

The following diagram illustrates the four-level energy system characteristic of pyridine-Schiff bases exhibiting ESIPT.

Figure 1: The four-level photocycle of ESIPT. Note the structural reorganization in the excited state driving the large Stokes shift.

Metal Ion Sensing & Coordination

Pyridine-based Schiff bases are "hard" ligands, showing high affinity for borderline and hard acids (e.g.,

Chelation-Enhanced Fluorescence (CHEF)

Most pyridine Schiff bases are weakly fluorescent in isolation due to

-

Mechanism: Coordination with a metal ion rigidifies the structure (inhibiting isomerization) and engages the Nitrogen lone pairs (inhibiting PET).

Sensing Workflow

The following logic flow describes the standard experimental design for validating a new sensor.

Figure 2: Decision tree for metal ion sensing. d10 metals typically induce fluorescence, while paramagnetic d9 metals often quench it.

Experimental Protocols

Synthesis of Pyridine-Schiff Base Ligand

Standard Protocol for 2-((pyridin-2-ylmethylene)amino)phenol derivatives.

Reagents: 2-Aminomethylpyridine (1.0 eq), Salicylaldehyde derivative (1.0 eq), Ethanol (Absolute), Glacial Acetic Acid (Cat.).

-

Activation: Dissolve 5 mmol of the salicylaldehyde derivative in 20 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid.

-

Why: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack.

-

-

Condensation: Add 5 mmol of 2-aminomethylpyridine dropwise with constant stirring.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.

-

Troubleshooting: If oil forms, evaporate solvent to 50% volume and refrigerate overnight.

-

-

Purification: Recrystallize from hot ethanol or acetonitrile.

Quantum Yield (QY) Measurement (Relative Method)

Essential for quantifying the "Turn-On" efficiency.

Reference Standard: Quinine Sulfate in 0.1 M

-

Preparation: Prepare solutions of the Sample (S) and Reference (R) such that their absorbance at the excitation wavelength is identical and below 0.1 (to avoid inner-filter effects).

-

Measurement: Record the integrated fluorescence intensity (

) for both. -

Calculation:

Data Presentation: Solvatochromic & Sensing Shifts

The following table summarizes typical photophysical shifts observed in pyridine-based Schiff bases, highlighting the impact of solvent polarity and metal coordination.

| Compound Class | Solvent / Condition | Stokes Shift (nm) | Quantum Yield ( | Mechanism | ||

| Free Ligand (Py-Sal) | Hexane (Non-polar) | 340 | 410 | 70 | < 0.01 | PET / ACQ |

| Free Ligand (Py-Sal) | DMSO (Polar) | 355 | 430 | 75 | < 0.02 | ICT |

| Ligand + | Ethanol/Water | 390 | 495 | 105 | 0.35 - 0.50 | CHEF + ESIPT Inhibition |

| Ligand + | Ethanol | 385 | 510 | 125 | 0.40 - 0.65 | CHEF |

| Ligand + | Ethanol | 360 | N/A | N/A | < 0.001 | Paramagnetic Quenching |

Note: Data represents average values for salicylidene-2-aminopyridine derivatives. Red-shifts in polar solvents indicate Intramolecular Charge Transfer (ICT) character.

References

-

Mechanism of ESIPT & AIE

-

Metal Ion Sensing (Cadmium)

-

A pyridine based Schiff base as a selective and sensitive fluorescent probe for cadmium ions with “turn-on” fluorescence responses.[1]

- Source: New Journal of Chemistry (RSC).

-

-

Aluminum Sensing Protocols

-

Quantum Yield Measurement Standards

- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.

- Source: Edinburgh Instruments.

-

Solvatochromism

Sources

- 1. A pyridine based Schiff base as a selective and sensitive fluorescent probe for cadmium ions with “turn-on” fluorescence responses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synthesis of Schiff Bases from 2-Pyridinecarboxaldehyde: A Technical Guide

Part 1: Strategic Overview

The Unique Reactivity of 2-Pyridinecarboxaldehyde

Unlike benzaldehyde, 2-pyridinecarboxaldehyde (picolinaldehyde) possesses a heterocyclic nitrogen atom ortho to the carbonyl group. This structural feature fundamentally alters the synthetic landscape:

-

Enhanced Electrophilicity: The inductive electron-withdrawing effect (-I) of the pyridine nitrogen increases the partial positive charge (

) on the carbonyl carbon, accelerating nucleophilic attack by amines compared to carbocyclic analogs. -

Chelation Potential: The resulting imine nitrogen and the pyridine nitrogen form a bidentate (

) chelating pocket. This pre-organization often drives the reaction equilibrium forward if metal ions are present (template synthesis), but in organic synthesis, it implies the product is highly prone to coordinating trace metals from solvents or glassware. -

Hydrolytic Susceptibility: While the electron-deficient ring speeds up formation, it also stabilizes the transition state for hydrolysis. Stringent moisture control is not just a recommendation; it is a yield-determining factor.

Part 2: Chemical Principles & Mechanism

Reaction Thermodynamics & Kinetics

The formation of a Schiff base is a reversible condensation reaction.

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination pathway. The pyridine ring's electron deficiency lowers the LUMO energy of the carbonyl, facilitating the initial amine attack.

Figure 1: Mechanistic pathway of Schiff base formation highlighting the critical dehydration step.

Part 3: Synthetic Methodologies

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Best for: Crystallizable solids and bulk scale-up.

Reagents:

-

2-Pyridinecarboxaldehyde (1.0 eq)

-

Primary Amine (1.0 eq) (e.g., aniline, 2-aminophenol)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (2-3 drops, optional but recommended for aromatic amines)

Workflow:

-

Preparation: Dissolve the amine (10 mmol) in 15 mL of hot absolute ethanol.

-

Addition: Add 2-pyridinecarboxaldehyde (10 mmol) dropwise to the stirring amine solution.

-

Observation: A color change (often yellow to orange/brown) should occur immediately, indicating imine formation.

-

-

Reflux: Heat the mixture to reflux (78°C for EtOH) for 3–5 hours.

-

Checkpoint: Monitor via TLC (Silica gel, 1:9 MeOH:CHCl

).[1] The aldehyde spot (

-

-

Isolation:

-

Scenario 1 (Precipitate forms): Cool to room temperature, then 0°C. Filter the solid.

-

Scenario 2 (Oiling out): If a dark oil forms (common with 2-Py derivatives), evaporate solvent to 50% volume and triturate with cold diethyl ether or hexane to induce crystallization.

-

-

Purification: Recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Best for: Rapid screening and library generation.

Reagents:

-

Same stoichiometry as Protocol A.

-

Solvent: Minimal Ethanol (2-3 mL) or Solvent-Free (neat).

Workflow:

-

Mixing: Mix 2-pyridinecarboxaldehyde and amine in a microwave-safe vial. Add 1 drop of glacial acetic acid.

-

Irradiation: Irradiate at 140–300 W for 2–6 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

-

Workup: Cool the vessel. Wash the resulting solid with cold ether/water mixture to remove unreacted aldehyde.

-

Yield: Typically 85–95% within minutes.

Data Summary: Method Comparison

| Feature | Solution-Phase (Reflux) | Microwave-Assisted | Mechanochemical (Grinding) |

| Reaction Time | 3–6 Hours | 2–6 Minutes | 20–45 Minutes |

| Solvent Use | High (20–50 mL) | Low/None (<5 mL) | None (Solvent-free) |

| Yield | 75–85% | 85–95% | 90–98% |

| Energy Profile | High (Thermal) | Low (Efficient) | Low (Mechanical) |

| Scalability | Excellent | Moderate (Vessel limited) | Moderate |

Part 4: Characterization & Validation

To ensure the integrity of the synthesized ligand, use the following multi-modal validation logic.

NMR Spectroscopy (The Gold Standard)

-

H NMR (CDCl

-

C NMR:

-

Imine Carbon: A distinct signal at 158 – 164 ppm .

-

Infrared Spectroscopy (FT-IR)[1][3][4][5]

-

Target Band: The

stretching vibration appears as a strong, sharp band at 1610 – 1630 cm -

Negative Control: Disappearance of the carbonyl (

) stretch of the starting aldehyde (typically ~1700 cm

Self-Validating Workflow Diagram

This diagram outlines the logic flow for determining success vs. failure during synthesis.

Figure 2: Logical decision tree for validating Schiff base purity.

Part 5: Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Schiff bases derived from 2-pyridinecarboxaldehyde often form viscous oils rather than crystals due to low melting points or conformational flexibility.

-

Solution: Trituration. Add a non-polar solvent (Hexane or Diethyl Ether) to the oil and scratch the flask walls with a glass rod. This provides nucleation sites.

-

Alternative: Dissolve the oil in minimal dichloromethane and layer hexane on top (vapor diffusion method) to grow crystals overnight.

Stability

These Schiff bases are stable in solid form but hydrolyze slowly in solution if water is present.

-

Storage: Store in a desiccator over anhydrous CaCl

. -

Solvent: Always use anhydrous solvents for synthesis and recrystallization.

References

-

Microwave-Assisted Synthesis: Soni, M., et al. "Microwave-Assisted Synthesis, Spectral, Thermal and Antimicrobial Studies of VO(IV) and Co(II) Metal Complexes Derived From 2-pyridine Carboxaldehyde." International Research Journal of Pure and Applied Chemistry, 2025.

-

Mechanochemical Synthesis: "Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes." Academia.edu, 2019.

-

General Protocols & Characterization: "Synthesis, Characterization and Chemosensing Application of Schiff Base derived from 2-Pyridinecarboxaldehyde and 2-Nitroaniline." Fugus Science Conference, 2023.

-

NMR & IR Data: "Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde." Der Pharma Chemica, 2011.

-

Electronic Effects: "Theoretical Study of the Schiff Base Formation Between Para-Substituted Anilines and Thiophene-2-carbaldehyde." International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

An In-depth Technical Guide to the Chemical Properties of 2-Pyridinecarboxaldehyde

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-pyridinecarboxaldehyde (also known as 2-formylpyridine), a versatile heterocyclic aldehyde. The content is tailored for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Introduction: The Structural and Electronic Landscape of 2-Pyridinecarboxaldehyde

2-Pyridinecarboxaldehyde is an organic compound featuring a pyridine ring substituted at the 2-position with an aldehyde group.[1] Its molecular formula is C6H5NO, and it has a molecular weight of 107.11 g/mol .[2] This unique arrangement of a formyl group adjacent to the nitrogen atom in the aromatic ring imparts a distinct reactivity profile, making it a valuable building block in organic synthesis and medicinal chemistry.[3] The electrophilic nature of the carbonyl carbon is central to its chemical behavior, particularly in nucleophilic addition and condensation reactions.[1]

The compound typically appears as a colorless to pale yellow liquid with a characteristic aromatic odor.[1][4] It is miscible with water and soluble in many polar organic solvents like ethanol and ether.[1][5] This solubility profile facilitates its use in a wide range of reaction conditions.[2] However, older samples may appear brown due to the formation of impurities.[4]

Table 1: Physical and Chemical Properties of 2-Pyridinecarboxaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C6H5NO | [2][3] |

| Molecular Weight | 107.11 g/mol | [2][3] |

| Appearance | Clear yellow to yellow-brown liquid | [3] |

| Boiling Point | 181 °C | [2][3][6] |

| Melting Point | -21 to -22 °C | [2][3] |

| Density | ~1.126 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.536 | [2][6] |

| Flash Point | 54.4 °C (130 °F) | [2] |

| Water Solubility | Good | [2] |

| CAS Number | 1121-60-4 | [3] |

Synthesis of 2-Pyridinecarboxaldehyde: A Survey of Methodologies

The synthesis of 2-pyridinecarboxaldehyde can be achieved through various routes, with the choice of method often depending on factors such as scale, desired purity, and available starting materials.

Oxidation of 2-Methylpyridine (2-Picoline)

A common and industrially relevant method involves the oxidation of 2-methylpyridine. This transformation can be accomplished using a variety of oxidizing agents. While traditional methods have employed reagents like tin anhydride or lead tetraacetate, these are often associated with toxicity and environmental concerns.[7]

More contemporary and environmentally benign approaches utilize catalytic oxidation.[2] These methods often employ specific catalysts under milder conditions to achieve the desired transformation.[2] A multi-step process starting from 2-methylpyridine has been described, involving chlorination to 2-chloromethylpyridine, followed by hydrolysis to 2-pyridinemethanol, and subsequent oxidation to 2-pyridinecarboxaldehyde.[7][8]

Reduction of 2-Cyanopyridine

Another viable synthetic route is the catalytic hydrogenation of 2-cyanopyridine. This one-step reaction can be performed in a protic acid aqueous solution using a palladium on carbon (Pd/C) catalyst.[9] This method is advantageous due to its directness and potentially high yields.[9]

Experimental Protocol: Synthesis from 2-Methylpyridine

The following is a representative, multi-step protocol for the synthesis of 2-pyridinecarboxaldehyde from 2-methylpyridine, as adapted from patent literature.[7][8]

Step 1: Synthesis of 2-Chloromethylpyridine

-

In a three-necked flask, combine 2-methylpyridine, a halohydrocarbon solvent (e.g., 1,2-dichloroethane), and a catalytic amount of benzamide.[8]

-

Heat the mixture to reflux.

-

Slowly add a chlorinating agent, such as trichloroisocyanuric acid, over a period of 1 hour.[8]

-

Continue refluxing for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture and filter. Wash the filter residue with chloroform.[8]

-

The combined organic phases are washed with a saturated sodium carbonate solution, and the solvent is removed under reduced pressure to yield 2-chloromethylpyridine.[8]

Step 2: Hydrolysis to 2-Pyridinemethanol

-

Combine the 2-chloromethylpyridine obtained in the previous step with an aqueous alkaline solution (e.g., potassium oxalate or sodium hydroxide).[7][10]

-

After cooling, extract the aqueous layer with dichloromethane.[10]

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford 2-pyridinemethanol.[10]

Step 3: Oxidation to 2-Pyridinecarboxaldehyde

-

Dissolve the 2-pyridinemethanol in a halohydrocarbon solvent and cool to between -10 and 0 °C.[8]

-

Add catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide.[8]

-

Slowly add a 10% by weight solution of sodium hypochlorite, maintaining the temperature between 10 and 25 °C.[8]

-

Upon completion of the reaction, the 2-pyridinecarboxaldehyde can be isolated through standard workup procedures.

Core Reactivity and Mechanistic Pathways

The chemical reactivity of 2-pyridinecarboxaldehyde is dominated by the interplay between the aldehyde functionality and the adjacent pyridine nitrogen.

Condensation Reactions: The Gateway to Schiff Bases and Heterocycles

2-Pyridinecarboxaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[2] These reactions are fundamental in the synthesis of a wide array of biologically active compounds and ligands for coordination chemistry.[2][3] For instance, it can be reacted with (S)-(-)-α-methylbenzylamine and (R)-(+)-α-methylbenzylamine to synthesize chiral Schiff base compounds.

It also serves as a key starting material for the synthesis of various heterocyclic compounds, which are of significant interest in pharmaceutical and agrochemical research.[3]

Diagram: General Schiff Base Formation A diagram illustrating the reaction of 2-pyridinecarboxaldehyde with a primary amine to form a Schiff base.

Aldol and Michael Reactions: Carbon-Carbon Bond Formation

2-Pyridinecarboxaldehyde can participate in base-catalyzed aldol reactions.[11] For example, its reaction with acetophenone can lead to the formation of a chalcone-like condensation product.[11] Interestingly, under certain conditions, this product can undergo a subsequent Michael addition with another equivalent of the enolate, a reactivity pattern not typically observed with benzaldehyde.[11] This enhanced susceptibility to conjugate addition is attributed to the lower LUMO energy of the initial condensation product.[11]

Oxidation and Reduction

The aldehyde group of 2-pyridinecarboxaldehyde can be readily oxidized to a carboxylic acid (picolinic acid) or reduced to an alcohol (2-pyridinemethanol).[3] These transformations provide access to other important classes of pyridine derivatives.

Coordination Chemistry: A Versatile Ligand

The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as a bidentate ligand, forming stable complexes with various metal ions.[1] This chelating ability is a cornerstone of its application in coordination chemistry and catalysis.[3] For instance, it can be combined with thiosemicarbazide to form 2-pyridinecarboxaldehyde thiosemicarbazone, a ligand that complexes with Ni(II) and Cu(II) salts.[6]

Applications in Drug Development and Medicinal Chemistry

2-Pyridinecarboxaldehyde is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.

-

Pralidoxime (PAM): It is a key raw material for the synthesis of pralidoxime, an antidote for organophosphate poisoning.[2][8] Pralidoxime functions by reactivating acetylcholinesterase that has been inhibited by organophosphorus compounds.[2]

-

Bisacodyl: This compound is also a precursor for the synthesis of bisacodyl, a common laxative.[2][8]

-

Anticancer Agents: Derivatives of 2-pyridinecarboxaldehyde have shown promise as anticancer agents. Arenesulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide have been investigated for their antineoplastic activity, which is linked to the production of DNA single-strand breaks.[12] Additionally, copper complexes of hydrazone derivatives of 2-pyridinecarboxaldehyde have demonstrated significant antitumor activity.[13][14] The proposed mechanism for some of these complexes involves the dual inhibition of topoisomerase I and II.[14]

-

Antimicrobial Activity: Certain derivatives and complexes of 2-pyridinecarboxaldehyde have exhibited antibacterial properties. For example, a rare earth complex of bis(2-pyridinecarboxaldehyde) para-phenylenediamine showed good bacteriostatic effects against bacteria like Staphylococcus aureus and Escherichia coli.[2]

-

Protein Modification: In the field of bioconjugation, 2-pyridinecarboxaldehydes are used for the site-selective modification of protein N-termini.[15][16] This reaction proceeds through the formation of an intermediate imine with the N-terminal α-amine, followed by cyclization with the adjacent amide of the protein backbone to form a stable imidazolidinone.[15][16]

-

Targeted Protein Degradation: Recently, 2-pyridinecarboxaldehyde has been identified as a novel electrophilic warhead for recruiting the E3 ligase FBXO22 in the context of targeted protein degradation (TPD), a promising therapeutic strategy.[17]

Safety, Handling, and Storage

2-Pyridinecarboxaldehyde is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[18] It may also cause an allergic skin reaction.[18] The vapor can accumulate in low-lying areas and may form explosive concentrations.[19]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, eye protection (eyeshields, faceshield), and respiratory protection.[18][19]

-

Handling: All handling should be conducted in a well-ventilated area, preferably in a fume hood.[18][19] Avoid contact with skin, eyes, and inhalation of vapors.[19] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[19]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[18][19] The recommended storage temperature is between 2-8 °C.[5][19] It should be stored under an inert gas as it is sensitive to air.[20]

-

First Aid: In case of inhalation, move the person to fresh air.[19] If there is skin contact, wash off with soap and plenty of water.[19] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[19] If swallowed, do NOT induce vomiting and seek immediate medical attention.[18][19]

Conclusion

2-Pyridinecarboxaldehyde is a chemical of significant academic and industrial importance. Its unique electronic and structural features give rise to a rich and versatile reactivity, making it a valuable synthon for a wide range of applications. From the synthesis of life-saving drugs to the development of novel materials and bioconjugation strategies, the utility of 2-pyridinecarboxaldehyde continues to expand. A thorough understanding of its chemical properties, synthetic methodologies, and safe handling practices is paramount for any researcher or professional working with this compound.

References

- Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. (2024). Self-published.

- CAS 1121-60-4: 2-Pyridinecarboxaldehyde. CymitQuimica.

- DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone. American Chemical Society.

- Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2025). JACS Au - ACS Publications.

- 2-Pyridinecarboxaldehyde. Chem-Impex.

- Preparation method of 2-pyridine carboxaldehyde. (2010). Eureka | Patsnap.

- 2-Pyridinecarboxaldehyde - Safety Data Sheet. (2026). ChemicalBook.

- 2-Pyridinecarboxaldehyde SDS, 1121-60-4 Safety Data Sheets. ECHEMI.

- Mechanism of action of arenesulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide in L1210 cells. PubMed.

- 2-Pyridinecarboxaldehyde | 1121-60-4. (2026). ChemicalBook.

- Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). Cheméo.

- Pyridine-2-carbaldehyde. Wikipedia.

- 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273. PubChem.

- 2-Pyridinecarboxaldehyde 99 1121-60-4. MilliporeSigma.

- Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Sciforum.

- CN1763009A - 2-pyridylaldehyde preparation method. Google Patents.

- 2-Pyridinecarboxaldehyde Exporters Suppliers & Manufacturers. SGT Life Sciences.

- 2-Pyridinecarboxaldehyde 99 1121-60-4. Sigma-Aldrich.

- 2-Pyridinecarboxaldehyde CAS 1121-60-4 Manufacturers, Suppliers, Factory. Unknown Source.

- CN101906068A - Preparation method of 2-pyridine carboxaldehyde. Google Patents.

- 2-Pyridinecarboxaldehyde 99 1121-60-4. Sigma-Aldrich.

- SAFETY DATA SHEET. (2012). Thermo Fisher Scientific.

- Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. PMC.

- Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PMC.

- SAFETY DATA SHEET. TCI Chemicals.

- Antitumor activity of a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex and the related mechanism. (2015). Spandidos Publications.

- Antitumor activity of a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex and the related mechanism. (2015). PubMed.

- Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2025). Unknown Source.

- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Journal of Medicinal Chemistry - ACS Publications.

- CN101906068B - Preparation method of 2-pyridine carboxaldehyde. Google Patents.

- 2-pyridine carboxaldehyde, 1121-60-4. The Good Scents Company.

Sources

- 1. CAS 1121-60-4: 2-Pyridinecarboxaldehyde | CymitQuimica [cymitquimica.com]

- 2. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. 2-Pyridinecarboxaldehyde CAS 1121-60-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 2-Pyridinecarboxaldehyde | 1121-60-4 [chemicalbook.com]

- 7. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 8. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN1763009A - 2-pyridylaldehyde preparation method - Google Patents [patents.google.com]

- 10. CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 11. DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]

- 12. Mechanism of action of arenesulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Antitumor activity of a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex and the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. 2-Pyridinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

The Architectural Nuances of trans-N-(2-Pyridylmethylene)aniline Complexes: A Technical Guide for Advanced Research and Drug Development

Foreword: Beyond the Planar Schiff Base - A World of 3D Complexity and Opportunity

In the landscape of coordination chemistry, Schiff base ligands have long been celebrated for their synthetic accessibility and versatile coordination behavior. Among these, trans-N-(2-Pyridylmethylene)aniline and its derivatives stand out as privileged scaffolds. Their inherent planarity, coupled with the electronic dialogue between the pyridyl and aniline rings, offers a tantalizing platform for the design of metal complexes with tailored electronic, optical, and, most importantly, biological properties. This guide moves beyond a cursory overview, delving into the intricate structural details of these complexes, the subtle interplay of forces that govern their three-dimensional architecture, and the profound implications these have for their application in modern drug discovery. We will explore the "why" behind the synthesis and the "how" of their structural elucidation, providing a robust framework for researchers and drug development professionals to rationally design and exploit the potential of these fascinating molecules.

I. The Blueprint: Synthesis and General Coordination Behavior

The synthetic pathway to trans-N-(2-Pyridylmethylene)aniline Schiff bases is deceptively straightforward, typically involving the condensation of 2-pyridinecarboxaldehyde with a substituted aniline.[1] This reaction, often catalyzed by a few drops of acid, proceeds with high efficiency. The true artistry, however, lies in the subsequent complexation with various metal ions.

The trans-N-(2-Pyridylmethylene)aniline ligand predominantly acts as a bidentate chelating agent, coordinating to a metal center through the nitrogen atoms of the pyridine ring and the imine group.[2] This N,N'-chelation forms a stable five-membered ring, a recurring motif in the crystal structures of these complexes. The electronic properties of the metal center and the steric and electronic effects of substituents on the aniline ring play a pivotal role in dictating the final coordination geometry.

Experimental Protocol: Synthesis of a Representative Ruthenium(II) Complex

The following protocol for the synthesis of a trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ²N,N′}ruthenium(II) complex is adapted from established literature procedures and serves as a foundational method.[2]

Materials:

-

4-bromo-N-(2′-pyridylmethylene)aniline (104.4 mg, 0.4 mmol)

-

Ruthenium(III) chloride (RuCl₃) (41.5 mg, 0.2 mmol)

-

Dry Methanol (10 ml)

Procedure:

-

In a clean test tube, dissolve the ligand, 4-bromo-N-(2′-pyridylmethylene)aniline, in 5 ml of dry methanol.

-

In a separate test tube, dissolve RuCl₃ in 5 ml of dry methanol.

-

Carefully layer the RuCl₃ solution on top of the ligand solution.

-

Allow the mixture to stand undisturbed at room temperature for three days to facilitate slow diffusion and crystal growth.

-

Pale-green plate- or block-like crystals of the complex will form.

-

Isolate the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Causality Behind Experimental Choices:

-

Slow Diffusion: This technique is crucial for obtaining high-quality single crystals suitable for X-ray diffraction. Rapid mixing often leads to the precipitation of amorphous or poorly crystalline material.

-

Dry Methanol: The use of an anhydrous solvent is important to prevent the formation of undesired aqua or hydroxo complexes.

II. Unveiling the Architecture: A Deep Dive into Molecular Structure

The true elegance of trans-N-(2-Pyridylmethylene)aniline complexes is revealed through single-crystal X-ray diffraction studies. These investigations provide a precise map of atomic positions, allowing for a detailed analysis of bond lengths, bond angles, and overall molecular geometry.

Coordination Geometries: A Tale of Metals and Ligands

The coordination environment around the central metal ion is highly variable and is a direct consequence of the metal's electronic configuration and the steric demands of the ligands.

-

Octahedral Geometry: This is a common coordination geometry, particularly for transition metals like Ruthenium(II). In a complex such as trans-[RuCl₂(PM-BrA)₂] (where PM-BrA is 4-bromo-N-(2′-pyridylmethylene)aniline), the Ru(II) center is coordinated by four nitrogen atoms from two bidentate ligands in the equatorial plane and two chlorine atoms in the axial positions, resulting in a distorted octahedral geometry.[2]

-

Square Planar Geometry: Palladium(II) complexes frequently adopt a distorted square planar geometry. This is achieved through the coordination of the two nitrogen atoms from the pyridylmethylene aniline ligand and two chloro ligands.[3]

-

Tetrahedral Geometry: Zinc(II) and Cadmium(II) complexes often exhibit a distorted tetrahedral geometry.[3]

The following diagram illustrates the general workflow for the synthesis and structural characterization of these complexes.

Caption: Experimental workflow for the synthesis and structural elucidation of trans-N-(2-Pyridylmethylene)aniline complexes.

Quantitative Structural Data: A Comparative Analysis

To facilitate a deeper understanding of the structural nuances, the following table summarizes key bond lengths and angles for a representative Ruthenium(II) complex.[2]

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Lengths | Ru—N(pyridine) | 2.073(5) |

| Ru—N(imine) | 2.084(5) | |

| Ru—Cl | 2.3908(14) | |

| Bond Angles | N(pyridine)—Ru—N(imine) | 76.9(1) |

| Cl—Ru—Cl | 180 (by symmetry) | |

| Dihedral Angle | Pyridine Ring – Benzene Ring | 62.1(10) - 73.7(11) |

Analysis of Structural Data:

-

The bite angle of the chelating ligand (N(pyridine)—Ru—N(imine)) is significantly smaller than the ideal 90° for an octahedron, which is a primary source of the observed distortion in the coordination geometry.[2]

-

The dihedral angle between the pyridine and benzene rings indicates that the ligand is not perfectly planar in the coordinated state. This twisting is influenced by steric interactions and crystal packing forces.

The general coordination mode of a trans-N-(2-Pyridylmethylene)aniline ligand to a metal center is depicted in the following diagram.

Caption: General bidentate coordination of a trans-N-(2-Pyridylmethylene)aniline ligand to a metal center (M).

III. Implications for Drug Development: From Structure to Function

The detailed structural understanding of trans-N-(2-Pyridylmethylene)aniline complexes provides a powerful platform for the rational design of therapeutic agents. The ability to fine-tune the three-dimensional shape, electronic properties, and lipophilicity of these complexes by modifying the metal center and the ligand substituents is of paramount importance in drug discovery.

Antimicrobial and Anticancer Potential

Schiff base complexes of transition metals have demonstrated significant potential as antimicrobial and anticancer agents.[1][4] The biological activity is often attributed to the complex as a whole, with the metal ion playing a crucial role. The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes. Furthermore, the coordinated metal ion can participate in redox processes or interact with biological macromolecules, leading to cytotoxic effects.

For instance, heterobimetallic complexes of a related Schiff base ligand have shown enhanced activity against various bacterial and fungal strains, suggesting a synergistic effect between the two metal centers.[3] The cytotoxic activity of certain complexes against human cancer cell lines highlights their potential as novel anticancer therapeutics.[3]

Enzyme Inhibition: A Lock and Key Approach

The defined three-dimensional structures of these complexes make them ideal candidates for enzyme inhibitors. By designing ligands with specific substituents that can interact with the active site of a target enzyme, it is possible to create potent and selective inhibitors. The metal center can act as a scaffold, holding the organic ligand in a specific orientation for optimal binding. While direct mechanistic studies on trans-N-(2-Pyridylmethylene)aniline complexes as enzyme inhibitors are an emerging area, the principles of structure-based drug design are highly applicable.[5]

IV. Future Directions and Concluding Remarks

The study of trans-N-(2-Pyridylmethylene)aniline complexes is a vibrant and rapidly evolving field. Future research will undoubtedly focus on:

-

Expanding the diversity of metal centers and ligand substituents to create a broader library of complexes with diverse functionalities.

-

Conducting detailed mechanistic studies to elucidate the precise mode of action of biologically active complexes.

-

Utilizing computational modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of next-generation therapeutic agents.

V. References

-

Ali, S. M., El-Medania, S. M., Ahmed, D. A., & Nassar, D. A. (2014). Metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde: Syntheses, spectral, catalytic activity and antimicrobial activity studies. Journal of Molecular Structure. [Link]

-

Çelik, F., et al. (2025). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. ResearchGate. [Link]

-

Gevorgyan, A., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PMC. [Link]

-

Li, Y., & Zhang, J. (2010). N,N-Bis(2-pyridylmethyl)aniline. PMC. [Link]

-

Rahimova, A. R. (2023). A Short Review on Schiff Bases and Applications. ResearchGate. [Link]

-

Roy, S., et al. (2015). Crystal structure of trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ2 N,N′}. NIH. [Link]

-

Al-Masri, M. R., et al. (2018). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. ResearchGate. [Link]

-

Mphahlele, M. J., et al. (2017). Coordination polymers and discrete complexes of Ag(I)- N -(pyridylmethylene)anilines: Synthesis, crystal structures and photophysical properties. ResearchGate. [Link]

-

Drew, M. G. B., et al. (2001). Synthesis and structural characterisation of Group I and II metal complexes involving the ligand tris(2-pyridylmethyl)amine. Dalton Transactions. [Link]

-

Al-Jibori, S. A. (2010). Synthesis, Charactrization and Crystal Structure of Dinuclear Cu(II) Complex 2. Iraqi National Journal of Chemistry. [Link]

-

Njogu, E. M., et al. (2016). Synthesis, Physical and Antimicrobial Studies of Ferrocenyl-N-(pyridinylmethylene)anilines and Ferrocenyl-N-(pyridinylmethyl)anilines. SciELO SA. [Link]

-

PubChem. trans-N-(2-Pyridylmethylene)aniline. [Link]

-

Ramon, G., et al. (2007). Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. CrystEngComm. [Link]

-

Li, Y., & Zhang, J. (2010). N,N-Bis(2-pyridylmeth-yl)aniline. PubMed. [Link]

-

García-Hernández, A., et al. (2022). Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. MDPI. [Link]

-

Paranagama, N. N. (2020). Mechanistic Studies of two tRNA Modification Enzymes and Utilization in Drug Discovery. eScholarship, University of California. [Link]

-

Anitha, C., et al. (2013). Synthesis, spectral, antimicrobial and nuclease activity studies of Cu(II), Ni(II) and Co(II) complexes of Schiff base ligand derived from 4-pyridine carboxaldehyde and 3-amino pyridine. Journal of Chemical and Pharmaceutical Research. [Link]

-

Luo, J., et al. (2025). Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. ResearchGate. [Link]

-

Adamu, H., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

-

Bianchi, A., & Bencini, A. (2009). Synthesis and Spectroscopy of Transition Metal Complexes. EOLSS. [Link]

Sources

- 1. Synthesis, Physical and Antimicrobial Studies of Ferrocenyl-N-(pyridinylmethylene)anilines and Ferrocenyl-N-(pyridinylmethyl)anilines [scielo.org.za]

- 2. Crystal structure of trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ2 N,N′}dichloridoruthenium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Mechanistic Studies of two tRNA Modification Enzymes and Utilization in Drug Discovery [escholarship.org]

The Strategic Role of Pyridine in Medicinal Chemistry: From Physicochemical Modulation to Late-Stage Functionalization

[1]

Executive Summary

In the landscape of modern drug discovery, pyridine is not merely a structural scaffold; it is a functional tool used to fine-tune the physicochemical and pharmacokinetic profiles of lead compounds.[1][2] Ranking as the second most frequent nitrogen heterocycle in FDA-approved drugs (after piperidine), the pyridine moiety offers a unique balance of polarity, basicity (pKa ~5.2), and metabolic reactivity.

This guide moves beyond basic textbook definitions to explore the strategic application of pyridine. We analyze its role as a bioisostere for the phenyl ring, its dual nature as a metabolic liability and a solubility enhancer, and the modern synthetic methodologies—specifically Radical C-H Functionalization—that allow for its precise manipulation in late-stage drug development.

Physicochemical Profiling & Molecular Interactions[4][5]

The decision to incorporate a pyridine ring is often driven by the need to modulate lipophilicity and solubility without altering the steric footprint of a molecule.

The Phenyl-Pyridine Switch